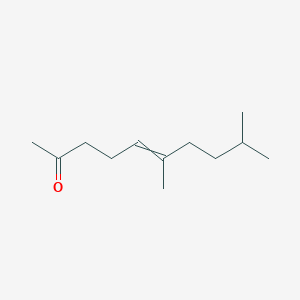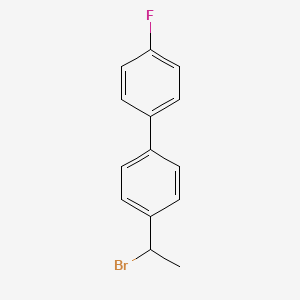
4-(1-Bromoethyl)-4'-fluoro-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Bromoethyl)-4’-fluoro-1,1’-biphenyl: is an organic compound that belongs to the class of biphenyl derivatives. This compound features a biphenyl core with a bromoethyl group attached to one phenyl ring and a fluoro substituent on the other phenyl ring. The presence of both bromine and fluorine atoms in the molecule makes it an interesting subject for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Bromoethyl)-4’-fluoro-1,1’-biphenyl can be achieved through several synthetic routes. One common method involves the bromination of 4-ethyl-4’-fluoro-1,1’-biphenyl. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of 4-(1-Bromoethyl)-4’-fluoro-1,1’-biphenyl may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help control reaction parameters such as temperature, pressure, and reagent flow rates, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(1-Bromoethyl)-4’-fluoro-1,1’-biphenyl: undergoes various types of chemical reactions, including:
Nucleophilic substitution reactions: The bromine atom can be replaced by nucleophiles such as hydroxide, cyanide, or amines.
Oxidation reactions: The ethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction reactions: The bromoethyl group can be reduced to an ethyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution, potassium cyanide (KCN) in dimethyl sulfoxide (DMSO), or primary amines in ethanol.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium, chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products
Nucleophilic substitution: 4-(1-Hydroxyethyl)-4’-fluoro-1,1’-biphenyl, 4-(1-Cyanoethyl)-4’-fluoro-1,1’-biphenyl, 4-(1-Aminoethyl)-4’-fluoro-1,1’-biphenyl.
Oxidation: 4-(1-Carboxyethyl)-4’-fluoro-1,1’-biphenyl, 4-(1-Formylethyl)-4’-fluoro-1,1’-biphenyl.
Reduction: 4-Ethyl-4’-fluoro-1,1’-biphenyl.
Aplicaciones Científicas De Investigación
4-(1-Bromoethyl)-4’-fluoro-1,1’-biphenyl: has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science for the development of advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-(1-Bromoethyl)-4’-fluoro-1,1’-biphenyl depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the bromoethyl and fluoro groups can influence the compound’s binding affinity and selectivity towards these targets. For example, the bromoethyl group may undergo nucleophilic substitution, leading to the formation of covalent bonds with target proteins, while the fluoro group can enhance the compound’s metabolic stability and bioavailability.
Comparación Con Compuestos Similares
4-(1-Bromoethyl)-4’-fluoro-1,1’-biphenyl: can be compared with other similar compounds, such as:
4-(1-Bromoethyl)-4’-chloro-1,1’-biphenyl: Similar structure but with a chloro substituent instead of a fluoro group. The chloro group may result in different reactivity and biological activity.
4-(1-Bromoethyl)-4’-methyl-1,1’-biphenyl: Contains a methyl group instead of a fluoro group. The methyl group can affect the compound’s lipophilicity and overall chemical behavior.
4-(1-Bromoethyl)-4’-nitro-1,1’-biphenyl: Features a nitro group, which can significantly alter the compound’s electronic properties and reactivity.
The uniqueness of 4-(1-Bromoethyl)-4’-fluoro-1,1’-biphenyl lies in the combination of the bromoethyl and fluoro substituents, which impart distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
53588-07-1 |
|---|---|
Fórmula molecular |
C14H12BrF |
Peso molecular |
279.15 g/mol |
Nombre IUPAC |
1-(1-bromoethyl)-4-(4-fluorophenyl)benzene |
InChI |
InChI=1S/C14H12BrF/c1-10(15)11-2-4-12(5-3-11)13-6-8-14(16)9-7-13/h2-10H,1H3 |
Clave InChI |
HORIKVLWDGXBNZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=C(C=C1)C2=CC=C(C=C2)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


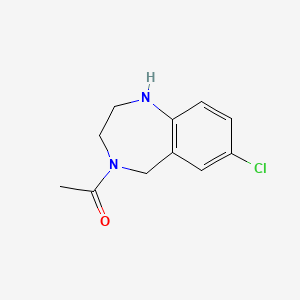
![1,1,3,3-Tetraethenyl-1,3-bis[(trichloroacetyl)oxy]distannoxane](/img/structure/B14629542.png)
![2-Methyl-N-[(1S)-1-(naphthalen-1-yl)ethyl]prop-2-enamide](/img/structure/B14629549.png)

![Ethanol, 2-[(pentafluorophenyl)thio]-](/img/structure/B14629561.png)
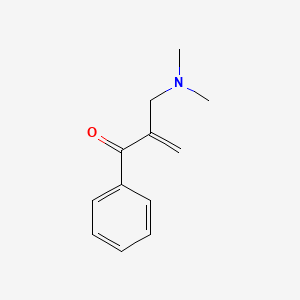
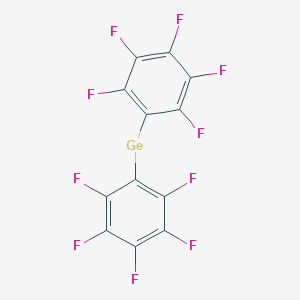
![2,3-Bis(4-methoxyphenyl)pyrazino[2,3-F]quinoxaline](/img/structure/B14629585.png)
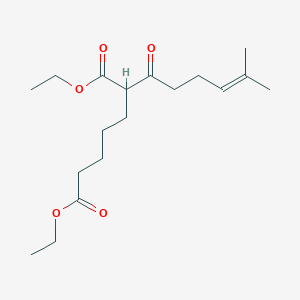

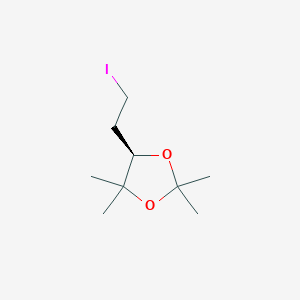
![[2-(Difluoromethyl)-2,3,3,3-tetrafluoropropyl]benzene](/img/structure/B14629619.png)
